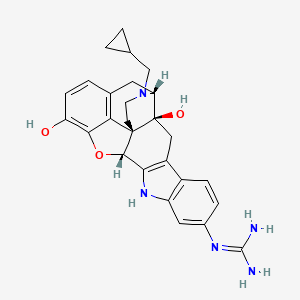

6'-Guanidinonaltrindole

Description

Properties

Molecular Formula |

C27H29N5O3 |

|---|---|

Molecular Weight |

471.5 g/mol |

IUPAC Name |

2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-8-yl]guanidine |

InChI |

InChI=1S/C27H29N5O3/c28-25(29)30-15-4-5-16-17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,7-8-32(20)12-13-1-2-13)24(35-23)22(17)31-18(16)10-15/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30)/t20-,24+,26+,27-/m1/s1 |

InChI Key |

XDKOGAAFSBGLBO-GYHUNEDQSA-N |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N |

Synonyms |

6'-GNTI 6'-guanidinonaltrindole |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Profile

6'-Guanidinonaltrindole is characterized as a G protein-biased agonist at the kappa-opioid receptor (KOR). Unlike traditional opioid agonists that activate both G protein and β-arrestin pathways, 6'-GNTI selectively activates the G protein pathway while inhibiting β-arrestin recruitment. This functional selectivity is significant as it may lead to analgesic effects without the common side effects associated with opioid use, such as dysphoria and tolerance development .

Pain Management

One of the primary applications of 6'-GNTI is in the field of pain relief . Studies have demonstrated that 6'-GNTI produces a prolonged antinociceptive response in animal models of thermal allodynia, indicating its potential as a non-addictive analgesic . The compound's ability to activate KOR without recruiting β-arrestin suggests it could provide effective pain relief while minimizing adverse effects.

Neuropsychiatric Disorders

Research indicates that kappa-opioid receptor agonists like 6'-GNTI may have applications in treating anxiety and depression . The selective activation of G protein signaling pathways may offer therapeutic benefits without the dysphoria typically associated with other opioid agonists .

Opioid Use Disorder

Given its unique mechanism of action, 6'-GNTI has been proposed as a candidate for addressing opioid use disorder . Its ability to modulate KOR signaling without triggering the adverse effects associated with traditional opioids could facilitate safer treatment options for individuals struggling with addiction .

Case Studies and Research Findings

Several studies have explored the pharmacological properties and potential applications of 6'-GNTI:

Preparation Methods

Guanidinylation of Naltrindole

The critical step in 6'-GNTI synthesis is the regioselective introduction of a guanidine group at the 6'-position of naltrindole. This is achieved through nucleophilic substitution or transition metal-catalyzed coupling.

Reaction Conditions:

-

Temperature: 80–100°C (reflux)

-

Catalyst: Pd(PPh₃)₄ (for cross-coupling) or base (e.g., K₂CO₃)

-

Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

-

Time: 12–24 hours

The reaction typically proceeds via activation of the 6'-position through halogenation (e.g., bromination) followed by displacement with a guanidine nucleophile. For example:

Yield Optimization:

Salt Formation and Purification

The crude product is converted to its ditrifluoroacetate salt to enhance solubility and stability.

Procedure:

-

Acidification: Treat the free base with trifluoroacetic acid (TFA) in cold DCM.

-

Precipitation: Add diethyl ether to isolate the salt.

-

Recrystallization: Use ethanol/water mixtures for purity ≥99% (HPLC).

Critical Parameters:

-

pH Control: Maintain pH <3 during salt formation to prevent decomposition.

-

Temperature: 0–4°C to avoid side reactions.

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity:

Industrial-Scale Considerations

While laboratory-scale syntheses are well-documented, industrial production faces challenges:

-

Cost-Efficiency:

-

Solvent Recovery:

-

DMF recycling via distillation achieves >90% recovery.

-

-

Regulatory Compliance:

-

Residual Pd limits <10 ppm (ICH Q3D guidelines).

-

Comparative Analysis with Analogous Compounds

The synthesis of 6'-GNTI shares similarities with its positional isomer, 5'-guanidinonaltrindole (5'-GNTI), but differs in regioselectivity:

| Parameter | 6'-GNTI | 5'-GNTI |

|---|---|---|

| Guanidine Position | 6'-position of indole | 5'-position of indole |

| Reaction Yield | 35–45% | 50–60% |

| KOR Selectivity | >500-fold over DOR/MOR | >1000-fold over DOR/MOR |

The lower yield of 6'-GNTI is attributed to steric hindrance at the 6'-position during guanidinylation .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying 6’-GNTI’s biased agonism at κ-opioid receptors (KOR)?

- Methodological Answer: Use in vitro assays to dissect signaling bias. For example:

- G protein coupling : Measure GTPγS binding in HEK293 cells expressing KOR to quantify activation efficiency .

- Beta-arrestin recruitment : Employ bioluminescence resonance energy transfer (BRET) assays to detect 6’-GNTI’s lack of arrestin-2 recruitment compared to U69,593 .

- ERK phosphorylation : Perform Western blotting in striatal neurons to assess potency differences between 6’-GNTI and other KOR agonists .

Q. How does 6’-GNTI’s signaling bias compare to traditional KOR agonists like U69,593?

- Methodological Answer : Conduct parallel dose-response curves in the same cellular system (e.g., HEK293 or primary neurons) for:

- Potency : Compare EC₅₀ values in G protein vs. arrestin pathways.

- Efficacy : Normalize maximal responses to a reference agonist (e.g., U69,593) to determine partial/full agonism .

Q. What controls are essential when analyzing 6’-GNTI’s antagonistic effects on other KOR agonists?

- Methodological Answer :

- Use vehicle controls to rule out solvent interference.

- Include inverse agonist controls (e.g., nor-BNI) to validate receptor specificity.

- Perform Schild analysis to distinguish competitive vs. non-competitive antagonism in G protein and arrestin pathways .

Advanced Research Questions

Q. How does 6’-GNTI exhibit tissue-specific functional selectivity in vivo (e.g., spinal cord vs. striatum)?

- Methodological Answer :

- Regional dissection : Compare KOR-mediated G protein activity in spinal cord and striatal tissues using [³⁵S]GTPγS binding assays .

- Behavioral assays : Pair tissue-specific KOR knockdown with 6’-GNTI administration to isolate CNS effects (e.g., analgesia vs. dysphoria).

Q. What mechanisms underlie 6’-GNTI’s failure to internalize KOR despite activating ERK?

- Methodological Answer :

- Receptor trafficking assays : Tag KOR with pH-sensitive fluorophores (e.g., pHluorin) to track internalization dynamics in real time.

- Kinase inhibition : Test ERK activation dependency using MEK inhibitors (e.g., U0126) to determine if ERK signaling is arrestin-independent .

Q. How can researchers resolve contradictions in 6’-GNTI’s partial vs. full agonism across studies?

- Methodological Answer :

- System-specific calibration : Normalize data to cell-type-specific receptor density (e.g., via radioligand binding).

- Pathway crosstalk analysis : Use pathway-selective inhibitors (e.g., GRK2/3 knockouts) to isolate confounding signaling interactions .

Q. What strategies validate 6’-GNTI’s potential for reducing addiction-related behaviors without dysphoric side effects?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.